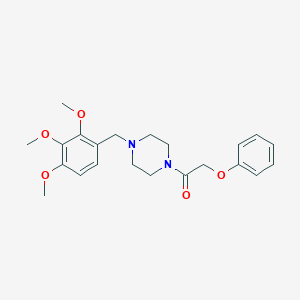METHANONE](/img/structure/B247867.png)
[4-(1-BENZYL-4-PIPERIDYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(1-BENZYL-4-PIPERIDYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine and piperazine ring, both of which are common in medicinal chemistry, attached to a benzyl group and a fluorophenyl methanone moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1-BENZYL-4-PIPERIDYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE typically involves multiple steps, starting with the preparation of the piperidine and piperazine intermediates. These intermediates are then coupled with the benzyl group and the fluorophenyl methanone under specific reaction conditions. Common reagents used in these reactions include reducing agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are used to isolate the final product.
化学反应分析
Types of Reactions
[4-(1-BENZYL-4-PIPERIDYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, [4-(1-BENZYL-4-PIPERIDYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure makes it a valuable tool for probing the mechanisms of enzyme activity and receptor binding.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its piperidine and piperazine rings are common motifs in drug design, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of [4-(1-BENZYL-4-PIPERIDYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, metabolic regulation, and gene expression.
相似化合物的比较
Similar Compounds
- [4-(1-Benzyl-piperidin-4-yl)-piperazin-1-yl]-(3-chloro-phenyl)-methanone
- [4-(1-Benzyl-piperidin-4-yl)-piperazin-1-yl]-(3-methyl-phenyl)-methanone
- [4-(1-Benzyl-piperidin-4-yl)-piperazin-1-yl]-(3-nitro-phenyl)-methanone
Uniqueness
The uniqueness of [4-(1-BENZYL-4-PIPERIDYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE lies in its fluorophenyl group, which imparts distinct electronic and steric properties. This makes it different from its analogs with other substituents, such as chloro, methyl, or nitro groups. These differences can affect the compound’s reactivity, binding affinity, and overall biological activity.
属性
分子式 |
C23H28FN3O |
|---|---|
分子量 |
381.5 g/mol |
IUPAC 名称 |
[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C23H28FN3O/c24-21-8-4-7-20(17-21)23(28)27-15-13-26(14-16-27)22-9-11-25(12-10-22)18-19-5-2-1-3-6-19/h1-8,17,22H,9-16,18H2 |
InChI 键 |
KVMKKNSIEFDLIV-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)C(=O)C3=CC(=CC=C3)F)CC4=CC=CC=C4 |
规范 SMILES |
C1CN(CCC1N2CCN(CC2)C(=O)C3=CC(=CC=C3)F)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-Bromophenoxy)acetyl]-4-(3-ethoxy-4-methoxybenzyl)piperazine](/img/structure/B247784.png)

![1-[(3-Methylphenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B247786.png)
![1-(2-Methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247788.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(phenylacetyl)piperazine](/img/structure/B247790.png)
![1-Isopropyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247791.png)
![1-(4-Chlorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247792.png)
![2-(4-Methoxyphenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B247793.png)
![1-Bicyclo[2.2.1]hept-2-yl-4-isonicotinoylpiperazine](/img/structure/B247797.png)
![1-(Phenylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B247798.png)

![2-Phenyl-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone](/img/structure/B247802.png)
![1-(4-Methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247805.png)
![1-(PYRIDINE-4-CARBONYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B247806.png)
